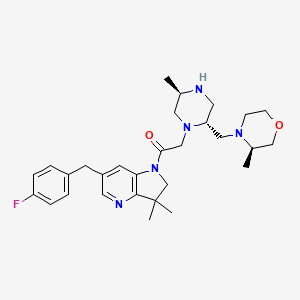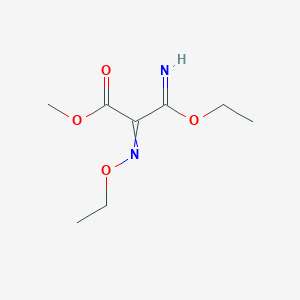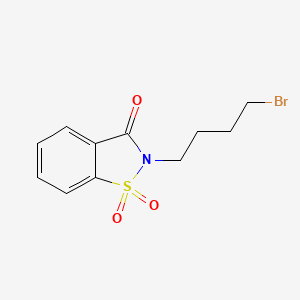![molecular formula C9H14N4O B8551087 N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide](/img/structure/B8551087.png)
N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of an acetamido group at position 2, a methyl group at position 4, and a dimethylamino group at position 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from cyanoacetate and urea, the compound can be synthesized through a two-step process involving cyclization and subsequent methylation . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce new functional groups into the pyrimidine ring.
Aplicaciones Científicas De Investigación
N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality.
2,4,6-Trimethylpyrimidine: A pyrimidine derivative with methyl groups at positions 2, 4, and 6.
Uniqueness
N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetamido group at position 2 and the dimethylamino group at position 6 differentiates it from other pyrimidine derivatives, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H14N4O |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C9H14N4O/c1-6-5-8(13(3)4)12-9(10-6)11-7(2)14/h5H,1-4H3,(H,10,11,12,14) |
Clave InChI |
TUYHHYJHFKRDSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NC(=O)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride](/img/structure/B8551035.png)

![4-[5-bromo-3-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B8551043.png)

![9H-Purin-2-amine, 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-ylidene)ethyl]-](/img/structure/B8551052.png)
![1-[3-(Trifluoromethyl)phenyl]heptane-2,4-dione](/img/structure/B8551059.png)
![N-[4-(3-Bromoanilino)quinazolin-7-yl]but-2-enamide](/img/structure/B8551070.png)




